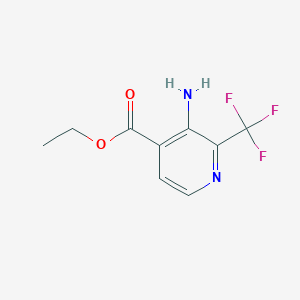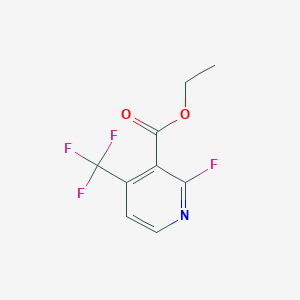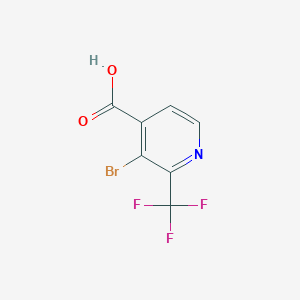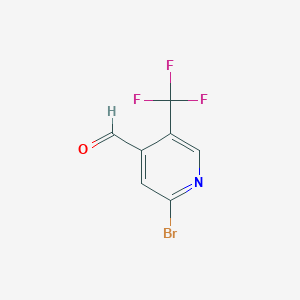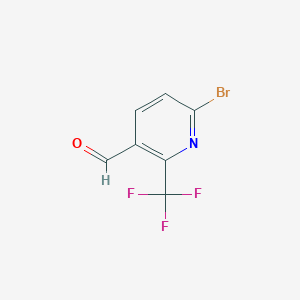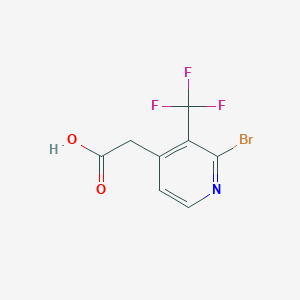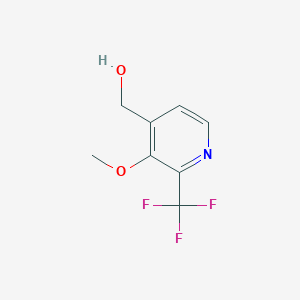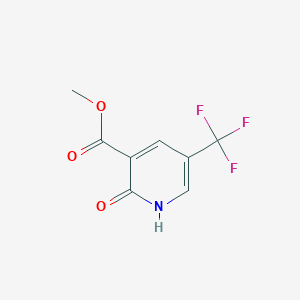![molecular formula C8H16N2O2 B1412297 (S)-1,4-Dioxa-8-azaspiro[4.5]décane-7-méthanamine CAS No. 1352343-55-5](/img/structure/B1412297.png)
(S)-1,4-Dioxa-8-azaspiro[4.5]décane-7-méthanamine
Vue d'ensemble
Description
The compound seems to be a type of organic compound known as a spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction. They are commonly found in many natural products and pharmaceuticals due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is typically characterized by two or more cyclic structures sharing a single atom . This unique structure can lead to interesting chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For spirocyclic compounds, these properties can be influenced by factors such as the size and nature of the rings, the type of atoms in the spiro junction, and the presence of functional groups .Applications De Recherche Scientifique
Essais pharmaceutiques
(S)-1,4-Dioxa-8-azaspiro[4.5]décane-7-méthanamine: est utilisé dans les essais pharmaceutiques comme un étalon de référence de haute qualité . Sa structure unique, qui comprend un squelette spirocyclique éther-amine, en fait un composé précieux pour tester la pharmacocinétique et les voies métaboliques des nouveaux médicaments. Il aide à comprendre comment un médicament est absorbé, distribué, métabolisé et excrété dans l'organisme.
Analyse de la structure chimique
La structure du composé contient 29 liaison(s), dont 13 liaison(s) non-H, 1 liaison(s) rotative(s), 1 cycle(s) à cinq chaînons, 1 cycle(s) à six chaînons, 1 amine(s) primaire(s) (aliphatique), 1 amine(s) secondaire(s) (aliphatique) et 2 éther(s) (aliphatique) . Cette complexité est bénéfique à des fins éducatives dans l'enseignement de la chimie organique avancée et pour les chercheurs qui étudient la relation entre la structure chimique et la réactivité.
Chimie verte
Enfin, le potentiel du composé à créer des procédés chimiques moins toxiques et plus respectueux de l'environnement s'aligne sur les principes de la chimie verte. Les chercheurs pourraient explorer son utilisation dans le développement de méthodes de synthèse durables qui minimisent les déchets et réduisent l'utilisation de substances dangereuses.
Chacune de ces applications démontre la polyvalence et l'importance de This compound dans la recherche scientifique, soulignant son rôle dans l'avancement de divers domaines grâce à des applications innovantes. <|\im_end|> OP: ### 1. Essais pharmaceutiques This compound est utilisé dans les essais pharmaceutiques comme un étalon de référence de haute qualité . Sa structure unique, qui comprend un squelette spirocyclique éther-amine, en fait un composé précieux pour tester la pharmacocinétique et les voies métaboliques des nouveaux médicaments. Il aide à comprendre comment un médicament est absorbé, distribué, métabolisé et excrété dans l'organisme.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(7S)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHWJFPMQSLMO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CC12OCCO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
